4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one hydrochloride
Description
4-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one hydrochloride is a pyrrolidinone derivative featuring a 3,4-dichlorophenyl substituent at the 1-position of the pyrrolidin-2-one ring. This compound is structurally characterized by:
- A 3,4-dichlorophenyl group, contributing steric bulk and lipophilicity.
- An amine group at the 4-position, enabling protonation and salt formation (hydrochloride).
Properties
CAS No. |
1177348-50-3 |
|---|---|
Molecular Formula |
C10H11Cl3N2O |
Molecular Weight |
281.6 g/mol |
IUPAC Name |
4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H10Cl2N2O.ClH/c11-8-2-1-7(4-9(8)12)14-5-6(13)3-10(14)15;/h1-2,4,6H,3,5,13H2;1H |
InChI Key |
IOBLQFPNTXPPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)Cl)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one hydrochloride typically involves the reaction of 3,4-dichlorophenylacetonitrile with an appropriate amine under controlled conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the pyrrolidinone ring. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted pyrrolidinones
Scientific Research Applications
4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
*Calculated based on analogs.
Key Observations :
- Substituent Effects: Chlorine vs. Fluorine: Chlorine increases lipophilicity (Cl logP ~0.71 vs. Positional Isomerism: The 3,4-dichloro substitution (meta/para) may improve steric complementarity in target binding compared to mono-substituted analogs .
- Thermal Stability: The simpler analog (1-aminopyrrolidin-2-one HCl) has a high melting point (227°C), suggesting strong ionic interactions in the solid state .
Pharmacological Implications:
- 3,4-Dichlorophenyl Group : Found in intermediates of sertraline (–4), this group is associated with enhanced serotonin reuptake inhibition due to its electron-withdrawing and hydrophobic properties .
- Pyrrolidinone Core: Unlike sertraline’s tetrahydronaphthalene scaffold, the pyrrolidinone ring may confer distinct conformational preferences, affecting target selectivity .
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